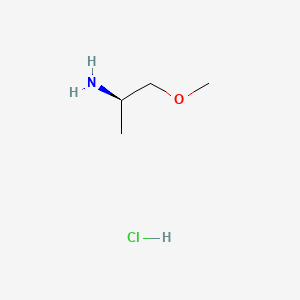

(R)-1-Methoxypropan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDUOVVHQKMQLM-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693586 | |

| Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626220-76-6 | |

| Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methoxypropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Methoxypropan-2-amine hydrochloride structural formula and stereochemistry

An In-depth Technical Guide to (R)-1-Methoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The document details its chemical structure, stereochemistry, physicochemical properties, and key synthetic and analytical methodologies.

Core Compound Identity and Structure

This compound is an organic compound classified as a primary amine hydrochloride salt.[1] Its structure features a propane backbone with a methoxy group at the first carbon and an amine group at the second. The carbon atom at the second position (C2) is a chiral center, and this molecule represents the (R)-enantiomer.

The stereochemistry is crucial as the biological activity of molecules derived from this chiral amine often depends significantly on the specific enantiomeric form.[2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1]

Structural Formula:

The two-dimensional structure of this compound is as follows:

(The asterisk () indicates the chiral center with (R) configuration.)*

Stereochemistry:

The absolute configuration at the chiral center (C2) is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This is explicitly denoted by the SMILES string COC--INVALID-LINK--C.Cl and the InChI identifier 1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while major commercial suppliers offer this compound, they often do not provide detailed analytical data, which remains limited in publicly accessible literature.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₁₂ClNO | |

| Molecular Weight | 125.60 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Form | Solid | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

| SMILES | COC--INVALID-LINK--C.Cl | |

| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | |

| CAS Number | 626220-76-6 | [3] |

Synthesis and Characterization Protocols

Experimental Protocol: Asymmetric Synthesis

The primary route for synthesizing enantiomerically pure (R)-1-Methoxypropan-2-amine is through the asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone. Biocatalytic methods using (R)-selective transaminases are particularly effective for this transformation, offering high enantioselectivity and environmentally benign conditions.

Objective: To synthesize this compound from 1-methoxy-2-propanone.

Materials:

-

1-methoxy-2-propanone

-

Amine donor (e.g., Isopropylamine)

-

(R)-selective amine transaminase (ω-TA)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate, pH 7.5)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve the (R)-selective transaminase and PLP cofactor in the buffer solution.

-

Substrate Addition: Add the amine donor, followed by the dropwise addition of 1-methoxy-2-propanone.

-

Enzymatic Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.5) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine conversion and enantiomeric excess (ee).[4]

-

Workup: Once the reaction reaches the desired conversion, terminate it by adjusting the pH to >10 with a base (e.g., NaOH) to deprotonate the amine product.

-

Extraction: Extract the resulting free amine, (R)-1-Methoxypropan-2-amine, from the aqueous solution using an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine.

-

Salt Formation: Dissolve the crude amine in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Protocol: Dissolve a sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in D₂O):

-

A doublet corresponding to the C3 methyl protons (-CH-CH₃ ).

-

A multiplet for the C2 methine proton (-CH -NH₃⁺).

-

A singlet for the methoxy protons (-O-CH₃ ).

-

A multiplet (or two diastereotopic protons) for the C1 methylene protons (-CH₂ -O-).

-

A broad singlet for the amine protons (-NH₃ ⁺), which may exchange with D₂O.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify functional groups.

-

Protocol: Analyze a solid sample using an ATR-FTIR spectrometer.

-

Expected Peaks:

-

Broadband around 2800-3200 cm⁻¹ corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).

-

Peak around 1100 cm⁻¹ corresponding to the C-O-C stretching of the ether group.

-

Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol: Analyze a sample using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak for the free amine cation [M+H]⁺ at m/z corresponding to the molecular weight of the free amine (C₄H₁₁NO), which is approximately 90.09.

Visualized Workflows and Applications

This compound is a valuable chiral intermediate. Its primary application lies in serving as a stereochemically defined fragment for the construction of more complex, biologically active molecules.

General Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from starting materials to a fully characterized final product.

Caption: General workflow for the synthesis and characterization of the title compound.

Role as a Chiral Building Block in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical candidates, including antagonists for the melanocortin-4 receptor (MC4R), which are investigated for applications like managing appetite.[5] The diagram below illustrates its role in a representative synthetic pathway.

Caption: Role as a chiral building block in a representative pharmaceutical synthesis.

References

- 1. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. 626220-76-6|this compound|BLD Pharm [bldpharm.com]

- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 5. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

(R)-1-Methoxypropan-2-amine hydrochloride CAS number and MDL number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methoxypropan-2-amine hydrochloride is a chiral amine salt of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, catering to professionals in research and drug development.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 626220-76-6 | [1] |

| MDL Number | MFCD12405301 | [1] |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.60 g/mol | [1] |

| IUPAC Name | (2R)-1-methoxypropan-2-amine;hydrochloride | N/A |

| SMILES | COC--INVALID-LINK--C.Cl | [2] |

| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | [2] |

| Appearance | Solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthetic Utility

This compound serves as a crucial chiral precursor in asymmetric synthesis. The amine functional group can act as a nucleophile in various chemical transformations, allowing for the introduction of a stereocenter into a target molecule. Its enantiomer, (S)-1-methoxy-2-propylamine, is a known intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives that act as potent p38 MAP kinase inhibitors.

The following diagram illustrates the general role of (R)-1-Methoxypropan-2-amine as a chiral building block in a synthetic pathway.

Experimental Protocols

The synthesis of enantiomerically pure amines is often achieved through biocatalytic methods, which offer high stereoselectivity. Below is a detailed protocol for the synthesis of the (S)-enantiomer via transamination, which is a well-documented process. The synthesis of the (R)-enantiomer would follow an analogous procedure, substituting the (S)-selective transaminase with an (R)-selective transaminase.

Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane (Adapted from US Patent 6,133,018 A)[3]

This protocol describes the enzymatic synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.

Materials:

-

Monobasic sodium phosphate

-

Concentrated hydrochloric acid

-

Water

-

2-aminopropane

-

Methoxyacetone (98%)

-

Sodium hydroxide

-

Pyridoxal 5'-phosphate

-

(S)-transaminase-containing E. coli cells

-

3 L round bottom reactor with temperature control and agitation apparatus

Procedure:

-

Buffer Preparation: Prepare a solution by adding five millimoles of monobasic sodium phosphate and 250 mL of concentrated hydrochloric acid to 1000 mL of water.

-

Reaction Mixture Preparation:

-

Chill the buffer solution to 5-10°C in an ice-water bath.

-

To the chilled solution, add 258 mL of 2-aminopropane, followed by 206 mL of methoxyacetone (98%).

-

Mix the solution and adjust the pH to 7.5 using either sodium hydroxide or hydrochloric acid as needed.

-

-

Enzymatic Reaction:

-

Transfer the reaction mixture to a 3 L round bottom reactor.

-

Allow the temperature of the reaction mixture to stabilize at 30 ± 1°C.

-

Add 0.2 mM of pyridoxal 5'-phosphate to the mixture.

-

Initiate the reaction by adding the (S)-transaminase-containing E. coli cells.

-

Let the reaction proceed for 8 hours at 30 ± 1°C and pH 7.5. The reaction progress can be monitored by gas chromatography to confirm the formation of (S)-1-methoxy-2-aminopropane.

-

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by adding 5 mL of concentrated hydrochloric acid.

-

Perform a flash distillation to remove unreacted methoxyacetone and the acetone by-product.

-

Add 270 mL of 50% aqueous sodium hydroxide to the remaining reaction mixture to deprotonate the amines.

-

Distill the mixture to remove the amines as a single fraction.

-

Separate (S)-1-methoxy-2-aminopropane from residual 2-aminopropane by a final distillation to yield the purified product.

-

Note: For the synthesis of (R)-1-Methoxypropan-2-amine , a transaminase with (R)-selectivity would be required, following a similar protocol.

Conclusion

This compound is a key chiral building block with significant applications in the stereoselective synthesis of complex organic molecules. The information provided in this technical guide, including its chemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in pharmaceutical and chemical development. The use of biocatalytic methods, in particular, offers an efficient and highly selective route to obtaining this and other chiral amines.

References

Physical and chemical properties of (R)-1-Methoxypropan-2-amine hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-1-Methoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a chiral building block with applications in pharmaceutical and agrochemical synthesis.

Introduction

This compound is the hydrochloride salt of (R)-1-Methoxypropan-2-amine. This chiral primary amine is a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals. Its stereochemistry is a critical feature, as different enantiomers of a molecule can exhibit distinct biological activities.

Physical Properties

This compound is a solid at room temperature.[1] While specific quantitative data for the hydrochloride salt is limited, the properties of the corresponding free base, (R)-1-Methoxypropan-2-amine, are more extensively documented and provide valuable context. The hydrochloride salt is known to be soluble in water and polar organic solvents.[2]

Table 1: Physical Properties of (R)-1-Methoxypropan-2-amine and its Hydrochloride Salt

| Property | This compound | (R)-1-Methoxypropan-2-amine (Free Base) |

| Molecular Formula | C₄H₁₂ClNO[1] | C₄H₁₁NO[3] |

| Molecular Weight | 125.60 g/mol [1] | 89.14 g/mol [4] |

| Appearance | Solid[1] | Liquid[4] |

| Boiling Point | Not available | 94 °C[3] |

| Density | Not available | 0.849 g/cm³[3] |

| Flash Point | Not applicable[1] | 9 °C[3] |

| Solubility | Soluble in water and polar organic solvents[2] | Fully miscible in water[5] |

Chemical Properties and Reactivity

This compound, as an amine salt, readily participates in acid-base reactions. Treatment with a base will liberate the free amine, (R)-1-Methoxypropan-2-amine. The free amine is a nucleophile and can undergo various chemical transformations, including:

-

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.

-

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will form amides.

-

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form more complex amines.[2]

The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

Synthesis

The synthesis of enantiomerically pure this compound can be achieved through several synthetic routes.

Biocatalytic Synthesis

A highly stereoselective method for the synthesis of the corresponding (S)-enantiomer involves the use of a transaminase enzyme. This biocatalytic approach utilizes a prochiral ketone, 1-methoxy-2-propanone, and an amine donor to produce the chiral amine with high enantiomeric excess.[6][7] A similar enzymatic strategy could be employed to produce the (R)-enantiomer.

A patent describes a process for the synthesis of (S)-1-methoxy-2-aminopropane using a transaminase. The reaction is carried out at 30±1° C and a pH of 7.5, achieving a high enantiomeric excess (>99%).[8]

Chemical Synthesis

Traditional chemical synthesis routes are also available. One common method is the reductive amination of 1-methoxy-2-propanone, which typically produces a racemic mixture of the amine.[2] The desired (R)-enantiomer can then be obtained through chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Alternatively, an enantioselective synthesis can be performed starting from a chiral precursor, such as (R)-alaninol.[6]

The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.[4]

Experimental Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available from commercial suppliers.[1] However, spectral information for the racemic and enantiomerically pure free amine is available in public databases.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-methoxy-2-propanamine is available on the NIST WebBook, showing characteristic peaks for N-H and C-O stretching.[9]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 1-methoxy-2-propanamine is also available on the NIST WebBook.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum for 1-methoxy-2-propanamine in D₂O is available in the Human Metabolome Database. While experimental spectra for the title compound are not readily found, the predicted spectrum can serve as a useful reference.

Logical Relationship for Spectral Analysis

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]

- 3. (2R)-1-methoxypropan-2-amine|lookchem [lookchem.com]

- 4. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 9. 2-Propanamine, 1-methoxy- [webbook.nist.gov]

Technical Guide: Physicochemical Properties of (R)-1-Methoxypropan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the fundamental physicochemical properties of (R)-1-Methoxypropan-2-amine hydrochloride, a chiral amine derivative of interest in various research and development applications. The information presented herein is intended to support laboratory activities, computational modeling, and further scientific investigation.

Chemical Identity and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 1-methoxypropan-2-amine. The presence of a chiral center at the second carbon position imparts specific stereochemical properties to the molecule, which can be critical in its biological interactions.

Data Presentation: Molecular and Physical Data

The core molecular and physical data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C4H12ClNO | [1] |

| Molecular Weight | 125.60 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N | [1] |

| SMILES String | COC--INVALID-LINK--C.Cl | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound would typically involve standard analytical techniques such as mass spectrometry and elemental analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition. The compound would be introduced into the mass spectrometer, ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the resulting ions measured.

-

Elemental Analysis: Combustion analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine. A weighed sample of the compound is burned in an excess of oxygen, and the combustion products (CO2, H2O, N2, and HCl) are collected and quantified to determine the empirical formula.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

References

Technical Guide: (R)-1-Methoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methoxypropan-2-amine hydrochloride is a chiral primary amine salt of significant interest in synthetic organic chemistry. Its structural features, including a stereogenic center and a methoxy group, make it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The hydrochloride salt form offers improved stability and handling characteristics compared to the free amine.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on detailed methodologies and structured data for laboratory use.

Chemical and Physical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-1-methoxypropan-2-amine hydrochloride | N/A |

| Molecular Formula | C₄H₁₂ClNO | |

| Molecular Weight | 125.60 g/mol | |

| Appearance | Solid | |

| CAS Number | 626220-76-6 | [2] |

| SMILES String | COC--INVALID-LINK--C.Cl | |

| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N |

Table 2: Properties of the Free Amine ((R)-1-Methoxypropan-2-amine)

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | N/A |

| Molecular Weight | 89.14 g/mol | N/A |

| Boiling Point | 92.5-93.5 °C / 743 mmHg | N/A |

| Density | 0.845 g/mL at 25 °C | N/A |

| Flash Point | 9 °C (closed cup) | N/A |

| pKa (Predicted) | 8.84 ± 0.10 | N/A |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the asymmetric synthesis of the chiral amine followed by salt formation. The two main strategies are chemical synthesis via reductive amination and biocatalytic synthesis.

Chemical Synthesis: Asymmetric Reductive Amination

Asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone, is a common method for producing chiral amines. This can be achieved using a chiral auxiliary or a chiral catalyst. A subsequent step involves the formation of the hydrochloride salt.

References

A Comprehensive Technical Guide to (R)-1-Methoxypropan-2-amine and its Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Methoxypropan-2-amine, a chiral amine that serves as a critical building block in pharmaceutical and agrochemical research and development. This document covers the nomenclature, physicochemical properties, and synthetic methodologies related to this compound and its free base, presenting data in a clear and accessible format for laboratory and development use.

Nomenclature and Common Synonyms

(R)-1-Methoxypropan-2-amine is a chiral organic compound. The term "free base" refers to the pure amine form, as opposed to a salt form (e.g., hydrochloride). Accurate identification is crucial for sourcing and application. Below is a comprehensive list of synonyms and identifiers for the (R)-enantiomer.

A variety of synonyms are used in commercial and academic literature to refer to (R)-1-Methoxypropan-2-amine. These include systematic, semi-systematic, and common or trivial names. The CAS number is a unique identifier for a specific chemical substance and helps to avoid ambiguity.

Table 1: Synonyms and Identifiers for (R)-1-Methoxypropan-2-amine

| Identifier Type | Identifier |

| Systematic Name | (2R)-1-methoxypropan-2-amine |

| CAS Number | 99636-38-1 |

| Common Synonyms | (R)-(-)-1-Methoxy-2-propylamine |

| (R)-1-Methoxy-2-propanamine | |

| (R)-2-Amino-1-methoxypropane | |

| (R)-1-Methoxy-2-aminopropane | |

| (R)-2-methoxy-1-methyl-ethylamine | |

| ((R)-2-Methoxy-1-methylethyl)amine | |

| InChI Key | NXMXETCTWNXSFG-SCSAIBSYSA-N |

| Molecular Formula | C₄H₁₁NO |

It is important to distinguish the (R)-enantiomer from the (S)-enantiomer and the racemic mixture, which have different CAS numbers and properties.

Diagram 1: Nomenclature Relationships

Caption: Fig. 1: Relationship between Stereoisomers of 1-Methoxypropan-2-amine.

Physicochemical Properties

The physicochemical properties of (R)-1-Methoxypropan-2-amine are essential for its handling, storage, and use in chemical reactions. The following table summarizes key quantitative data for the (R)-enantiomer.

Table 2: Physicochemical Data for (R)-1-Methoxypropan-2-amine

| Property | Value |

| Molecular Weight | 89.14 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Boiling Point | 94 °C[2][4] |

| Density | 0.849 g/mL at 25 °C[2][4] |

| Flash Point | 9 °C[2][3][4] |

| pKa | 8.84 ± 0.10 (Predicted)[2][4] |

| Optical Activity | [α]²⁰/D -4.97° (c=0.5g/100mL, MeOH)[2] |

| Storage Temperature | 2-8°C, protect from light[2][3] |

Synthetic Methodologies

The enantioselective synthesis of (R)-1-Methoxypropan-2-amine is of significant industrial interest. Key methods include biocatalytic routes, which are valued for their high stereoselectivity and environmentally friendly conditions, and traditional chemical synthesis.

A prevalent method for producing chiral amines is through the biocatalytic transamination of a prochiral ketone. In this case, 1-methoxy-2-propanone is converted to the desired amine using a transaminase enzyme.

Diagram 2: Biocatalytic Synthesis Workflow

Caption: Fig. 2: General Workflow for Biocatalytic Synthesis.

Experimental Protocols

Detailed experimental protocols are critical for the successful replication of synthetic procedures. Below are summaries of protocols derived from patent literature for the synthesis and reaction of related chiral amines.

Protocol 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane

This protocol describes a method for the stereoselective synthesis of the (S)-enantiomer using a transaminase. A similar approach with an (R)-selective transaminase would yield the (R)-enantiomer.

-

Reaction Mixture : A solution is prepared containing 1.0 M methoxyacetone and 1.5 M 2-aminopropane (as the amine donor) in a sodium phosphate buffer.

-

Cofactor : 0.2 mM of pyridoxal 5'-phosphate (PLP) is added.

-

Enzyme : An (S)-transaminase enzyme is introduced to the mixture.

-

Reaction Conditions : The reaction proceeds for 8 hours at a controlled temperature of 30±1°C and a pH of 7.5.

-

Work-up : The reaction is terminated by the addition of concentrated hydrochloric acid. Unreacted methoxyacetone and the by-product, acetone, are removed by flash distillation. The product, (S)-1-methoxy-2-aminopropane, is then isolated by a separate distillation.[5]

Protocol 2: Reaction of (S)-1-Methoxy-2-propylamine with Hydrochloric Acid

This protocol details the cleavage of the methoxy group from the (S)-enantiomer to produce (S)-2-amino-1-propanol, demonstrating a common transformation of this class of compounds.

-

Reactants : 53.5 g (0.6 mol, ee >99%) of (S)-1-Methoxy-2-propylamine is added to 148 g (1.5 mol) of 37% strength by weight aqueous hydrochloric acid.

-

Addition : The amine is added slowly to keep the temperature below 30°C.

-

Reaction Conditions : The reaction mixture is stirred for 4 hours at a temperature of 135°C in an autoclave under an inert nitrogen atmosphere, with an autogenous pressure of 19-30 bar.

-

Isolation : The aqueous solvent is distilled off to yield the hydrochloride salt of the product.[3]

Biological Signaling Pathways

(R)-1-Methoxypropan-2-amine is primarily utilized as a chiral building block in the synthesis of more complex molecules. It is not an active pharmaceutical ingredient (API) with a known direct mechanism of action or a defined biological signaling pathway. Its significance lies in its role as an intermediate for producing APIs. For example, the (S)-enantiomer is a key intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists and potent p38 MAP kinase inhibitors.[6] The signaling pathways of these final drug products are determined by their respective structures and targets, not by this precursor amine.

Conclusion

(R)-1-Methoxypropan-2-amine is a valuable chiral intermediate with well-defined physicochemical properties. Its synthesis, particularly through biocatalytic methods, allows for the production of enantiomerically pure material essential for the development of stereospecific pharmaceuticals and agrochemicals. The information and protocols provided in this guide are intended to support researchers in the effective use of this versatile chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]

- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 6. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]

(R)-1-Methoxypropan-2-amine hydrochloride safety data sheet (SDS) information

This guide provides a comprehensive overview of the safety information for (R)-1-Methoxypropan-2-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, and handling procedures based on available Safety Data Sheet (SDS) information.

Physicochemical Properties

This compound is a solid, crystalline powder.[1] The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₄H₁₂ClNO[2][3][4] |

| Molecular Weight | 125.60 g/mol [2][4] |

| Appearance | Solid[2][4] |

| Form | Crystalline powder[1] |

| Color | White[1] |

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to handle it with appropriate safety precautions. The GHS hazard statements indicate that it is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5]

| Hazard Classification | Details |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor[5][6] H302: Harmful if swallowed[5][6] H312: Harmful in contact with skin[5] H314: Causes severe skin burns and eye damage[5][6] H318: Causes serious eye damage[5] H412: Harmful to aquatic life with long lasting effects[5][6] |

| Signal Word | Danger[6][7][8] |

| UN Number | UN2733[6][8] |

| Transport Hazard Class | 3 (Flammable liquids)[7][8] |

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize exposure risks.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use only in a well-ventilated area or under a chemical fume hood.[6][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6][9]

-

Ground and bond container and receiving equipment to prevent static discharge.[6][9]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][9][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9][10]

-

Keep away from sources of ignition.[5]

First-Aid Measures

In case of exposure, immediate medical attention is required.[9] The following are first-aid recommendations.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[9][10][11] If not breathing, give artificial respiration.[11] Call a poison center or doctor if you feel unwell.[10] |

| Skin Contact | Take off immediately all contaminated clothing.[9][10] Rinse skin with water or shower.[9][10] Wash contaminated clothing before reuse.[5][9] Immediately call a poison center or doctor.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[5][9][10] Remove contact lenses, if present and easy to do.[5][9][10] Continue rinsing.[5][9][10] Immediately call a poison center or doctor.[1][5] |

| Ingestion | Rinse mouth.[5][9][10] Do NOT induce vomiting.[5][9] Call a poison center or doctor if you feel unwell.[5][10] |

Experimental Protocols

Detailed experimental protocols for the determination of all safety data points are not typically provided in standard Safety Data Sheets. The flash point for the related compound, 1-Methoxy-2-propylamine, was determined using a closed cup method.[7] For specific analytical data and methodologies, it is recommended to consult specialized toxicological and chemical analysis literature or contact the supplier. Sigma-Aldrich notes that for some unique chemicals, including this compound, they do not collect analytical data and the buyer is responsible for confirming the product's identity and purity.[2]

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: Emergency response workflow for this compound exposure.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound (EVT-1468812) | 626220-76-6 [evitachem.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 37143-54-7|1-Methoxypropan-2-amine|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. enamine.enamine.net [enamine.enamine.net]

The Crucial Role of Chirality: An In-depth Technical Guide to the Enantiomers of 1-Methoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypropan-2-amine is a chiral primary amine that serves as a critical building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The stereochemistry of this molecule is of paramount importance, as its individual enantiomers, (R)-(-)-1-methoxypropan-2-amine and (S)-(+)-1-methoxypropan-2-amine, can exhibit markedly different biological activities, efficacy, and safety profiles. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these enantiomers. Detailed experimental protocols, a comparative summary of their physicochemical properties, and diagrammatic representations of key processes are presented to serve as a valuable resource for professionals engaged in drug discovery, development, and manufacturing.

Introduction to the Chirality of 1-Methoxypropan-2-amine

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug development.[1] The two enantiomers of a chiral compound can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to distinct pharmacological and toxicological outcomes.[1] 1-Methoxypropan-2-amine possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)- and (S)-1-methoxypropan-2-amine.

The (S)-enantiomer, in particular, is a key intermediate in the synthesis of several commercially significant products, including the herbicide S-metolachlor and various p38 MAP kinase inhibitors for treating inflammatory diseases.[2][3] Consequently, the efficient and selective synthesis of the desired enantiomer is a topic of significant industrial and academic interest.

Physicochemical Properties of 1-Methoxypropan-2-amine Enantiomers

The enantiomers of 1-methoxypropan-2-amine share identical physical properties in a non-chiral environment, but differ in their interaction with plane-polarized light. The following table summarizes their key physicochemical data.

| Property | (R)-(-)-1-Methoxypropan-2-amine | (S)-(+)-1-Methoxypropan-2-amine | Racemic 1-Methoxypropan-2-amine |

| CAS Number | 99636-38-1[4] | 99636-32-5[5] | 37143-54-7[6] |

| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[5] | C₄H₁₁NO[6] |

| Molecular Weight | 89.14 g/mol [7] | 89.14 g/mol [8] | 89.14 g/mol [6] |

| Boiling Point | 94°C[7] | 92-94°C[8] | 92.5-93.5°C[6] |

| Density | 0.849 g/cm³[7] | 0.844 g/cm³[8] | 0.845 g/mL at 25°C[6] |

| Refractive Index | Not specified | 1.4044[8] | n20/D 1.4065[6] |

| Flash Point | 9°C[7] | 9°C[8] | Not specified |

| Optical Activity | -4.97° (c=0.5g/100mL, MeOH, 20°C, 589nm)[7] | Not specified | Not applicable |

| pKa | 8.84 ± 0.10 (Predicted)[7] | 8.84 ± 0.10 (Predicted)[8] | Not specified |

| Appearance | Colorless to light yellow liquid[7] | Colorless to light yellow liquid[8] | Liquid[6] |

| Water Solubility | Not specified | Fully miscible[8] | Not specified |

Synthesis and Separation of Enantiomers

The production of enantiomerically pure 1-methoxypropan-2-amine can be achieved through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Biocatalytic methods are increasingly favored due to their high stereoselectivity and environmentally benign reaction conditions.[9] One of the most efficient routes to (S)-1-methoxypropan-2-amine is the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using a transaminase enzyme.[9][10]

References

- 1. ardena.com [ardena.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (2R)-1-methoxypropan-2-amine|lookchem [lookchem.com]

- 5. 2-Propanamine, 1-methoxy-, (2S)- | C4H11NO | CID 7021536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-(-)-1-METHOXY-2-PROPYLAMINE, 99 | 99636-38-1 [chemicalbook.com]

- 8. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

Spectroscopic Profile of 1-methoxypropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxypropan-2-amine, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in pharmaceutical development, chemical synthesis, and quality control.

Spectroscopic Data Summary

The structural characterization of 1-methoxypropan-2-amine is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and are essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

A predicted ¹H NMR spectrum provides estimated chemical shifts for the protons in 1-methoxypropan-2-amine. Experimental determination is necessary for precise structural elucidation.

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (on C2) | 1.07 | Doublet | 3H |

| -NH₂ | 1.58 | Singlet | 2H |

| -CH- | 3.05 | Multiplet | 1H |

| -CH₂- | 3.25 | Multiplet | 2H |

| -OCH₃ | 3.32 | Singlet | 3H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| -C H₃ (on C2) | ~19-21 |

| -C H- | ~48-52 |

| -OC H₃ | ~58-60 |

| -C H₂- | ~75-78 |

Note: The ¹³C NMR data is based on typical chemical shift ranges for similar functional groups and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-methoxypropan-2-amine exhibits characteristic peaks for an amine and an ether.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3360-3280 | N-H stretch | Primary amine |

| 2960-2820 | C-H stretch | Aliphatic |

| 1590 | N-H bend (scissoring) | Primary amine |

| 1460 | C-H bend | Aliphatic |

| 1120 | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The nominal molecular weight of 1-methoxypropan-2-amine is 89.14 g/mol .

| m/z | Relative Abundance (%) | Proposed Fragment |

| 89 | [M]⁺ | Molecular Ion |

| 74 | [M-CH₃]⁺ | |

| 58 | [M-OCH₃]⁺ | |

| 44 | [CH₃CHNH₂]⁺ (Base Peak) | |

| 30 | [CH₂NH₂]⁺ |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for amines and ethers and requires experimental verification.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1-methoxypropan-2-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time (aq): 2-4 seconds.

-

Spectral width (sw): A range appropriate for proton NMR (e.g., -2 to 12 ppm).

-

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer.

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width (sw): A range appropriate for carbon NMR (e.g., 0 to 220 ppm).

-

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat 1-methoxypropan-2-amine directly onto the ATR crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

-

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Prepare a dilute solution of 1-methoxypropan-2-amine in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program.

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 10-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Data Interpretation and Logical Workflow

The combined analysis of NMR, IR, and MS data is crucial for the unambiguous structural confirmation of 1-methoxypropan-2-amine. The logical workflow for this analysis is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of 1-methoxypropan-2-amine.

References

A Technical Guide to (R)-1-Methoxypropan-2-amine Hydrochloride for Research Applications

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (R)-1-Methoxypropan-2-amine hydrochloride, a chiral amine salt valuable in synthetic chemistry. The guide details its chemical properties, commercial availability, and general applications, with a focus on its role as a building block in the synthesis of complex organic molecules.

Introduction

This compound (CAS No. 626220-76-6) is a chiral compound frequently utilized as an intermediate in medicinal chemistry and pharmaceutical research. Its stereospecific nature makes it a critical component in the asymmetric synthesis of bioactive molecules. The presence of both a primary amine and a methoxy group provides versatile reactivity for various chemical transformations.

Chemical and Physical Properties

This compound is a white to off-white solid. Its hydrochloride salt form enhances stability and ease of handling compared to the free amine. Key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₂ClNO |

| Molecular Weight | 125.60 g/mol |

| CAS Number | 626220-76-6 |

| Appearance | Solid |

| SMILES | COC--INVALID-LINK--N.Cl |

| InChI Key | RVDUOVVHQKMQLM-PGMHMLKASA-N |

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. However, the availability of detailed analytical data, such as certificates of analysis with specific purity and enantiomeric excess values, can vary. Researchers are advised to contact suppliers directly for the most up-to-date and lot-specific information.

| Supplier | Website | Available Data Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Product is sold as part of their "AldrichCPR" collection, and the company explicitly states that they do not collect analytical data for this product; it is sold "as-is". |

| BLDpharm | --INVALID-LINK-- | Lists the product and indicates the availability of NMR, HPLC, and LC-MS data upon request[1]. Storage conditions are specified as inert atmosphere, 2-8°C. |

| CHEMLYTE SOLUTIONS CO., LTD | --INVALID-LINK-- | A manufactory based in China that supplies the compound[2]. Detailed specifications are not readily available on the product page. |

| Key Organics | --INVALID-LINK-- | Lists the product with a purity of >95%[3]. |

Synthetic Applications and Methodologies

This compound serves as a versatile building block in organic synthesis, particularly in the construction of chiral molecules. The primary amine can undergo a variety of chemical transformations, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form chiral amides.

-

Reductive amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.

-

N-alkylation, N-arylation, and N-acylation reactions.

Due to the limited availability of specific experimental protocols citing this exact compound from the listed suppliers, a generalized workflow for a typical synthetic application, such as amide coupling, is presented below.

General Experimental Protocol for Amide Coupling

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to neutralize the hydrochloride salt and liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, activate the desired carboxylic acid with a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

-

Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified using column chromatography on silica gel to yield the desired chiral amide.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chiral amide using this compound.

Caption: A flowchart illustrating the key steps in a typical amide coupling reaction.

Conclusion

This compound is a readily available and valuable chiral building block for synthetic and medicinal chemistry research. While detailed analytical information may require direct communication with suppliers, its utility in constructing complex chiral molecules is well-established. The general methodologies outlined in this guide provide a starting point for its application in the laboratory. Researchers should always adhere to appropriate safety protocols and conduct small-scale test reactions to optimize conditions for their specific synthetic targets.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Methoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methoxypropan-2-amine is a valuable chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereospecific synthesis is of great importance as different enantiomers can exhibit distinct biological activities. This document provides detailed application notes and protocols for two primary enantioselective methods for the synthesis of (R)-1-Methoxypropan-2-amine hydrochloride: enzymatic transamination of methoxyacetone and chemical synthesis from (R)-alaninol.

Data Presentation

The following table summarizes the quantitative data for the different synthetic routes to (R)-1-Methoxypropan-2-amine, allowing for a clear comparison of their efficacy.

| Synthetic Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |

| Enzymatic Transamination | Methoxyacetone | (R)-selective transaminase | High | >99% | [1] |

| Chemical Synthesis | (R)-Alaninol | Multiple steps | Good | >99% (starting material dependent) | [2][3] |

| Asymmetric Reductive Amination | Methoxyacetone | Chiral Iridium Complex | High | High | [4] |

Mandatory Visualizations

Experimental Workflow: Enzymatic Synthesis

Caption: Overall workflow for the enzymatic synthesis of this compound.

Logical Relationships: Chemical Synthesis from (R)-Alaninol

Caption: Key steps in the chemical synthesis of this compound from (R)-alaninol.

Experimental Protocols

Enzymatic Synthesis via Asymmetric Transamination

This protocol is adapted from a method for the (S)-enantiomer and utilizes an (R)-selective transaminase for the synthesis of the desired (R)-product.[1]

Materials:

-

Methoxyacetone

-

Amine donor (e.g., Isopropylamine)

-

(R)-selective ω-transaminase

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

pH meter

-

Temperature-controlled reactor or shaker

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.5).

-

In a temperature-controlled reactor, dissolve methoxyacetone and the amine donor (e.g., isopropylamine in slight excess) in the buffer.

-

Add pyridoxal 5'-phosphate (PLP) to a final concentration of approximately 1 mM.

-

Adjust the pH of the mixture to the optimal pH for the chosen (R)-transaminase (typically around 7.5-8.0).

-

-

Enzymatic Reaction:

-

Add the (R)-selective transaminase to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) to determine the conversion of methoxyacetone and the formation of (R)-1-methoxypropan-2-amine.

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, terminate the reaction by adding hydrochloric acid to lower the pH.

-

Basify the reaction mixture with a sodium hydroxide solution to deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure (R)-1-methoxypropan-2-amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-1-methoxypropan-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.

-

Chemical Synthesis from (R)-Alaninol

This multi-step chemical synthesis provides a reliable route to this compound starting from the readily available chiral precursor, (R)-alaninol.

Step 1: N-Boc Protection of (R)-Alaninol

Materials:

-

(R)-Alaninol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate solution

Procedure:

-

Dissolve (R)-alaninol in dichloromethane or THF.

-

Add triethylamine or an aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-(R)-alaninol.

Step 2: O-Methylation of N-Boc-(R)-Alaninol

Materials:

-

N-Boc-(R)-alaninol

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-Boc-(R)-alaninol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for a short period, then add methyl iodide dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield N-Boc-(R)-1-methoxypropan-2-amine.

Step 3: Deprotection and Hydrochloride Salt Formation

Materials:

-

N-Boc-(R)-1-methoxypropan-2-amine

-

Hydrochloric acid (concentrated or as a solution in a solvent like dioxane or isopropanol)

-

Diethyl ether or other suitable solvent for precipitation

Procedure:

-

Dissolve the N-Boc protected amine in a suitable solvent.

-

Add an excess of hydrochloric acid (either concentrated or as a solution).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent under reduced pressure.

-

The resulting solid is the hydrochloride salt. It can be further purified by recrystallization or precipitation from a suitable solvent system (e.g., by adding diethyl ether) to afford pure this compound.

References

- 1. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 2. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-methoxy-2-propylamine using Transaminases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-methoxy-2-propylamine is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals, including the herbicides S-metolachlor and dimethenamid-P.[1][2] The stereochemistry of this amine is paramount for the biological activity and safety of the final products.[2] Biocatalytic synthesis using transaminases offers a highly stereoselective, efficient, and environmentally benign alternative to traditional chemical methods.[2][3] This document provides detailed application notes and protocols for the synthesis of (S)-1-methoxy-2-propylamine from the prochiral ketone 1-methoxy-2-propanone, employing (S)-selective transaminases.

Transaminases, specifically ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[3][4] This process allows for the asymmetric synthesis of chiral amines with high enantiomeric purity.[3][5][6] The reaction is often challenged by unfavorable equilibrium and product inhibition; however, strategies such as using an excess of the amine donor or removing the ketone byproduct can drive the reaction towards completion.[5][6]

Reaction Principle

The core of this biocatalytic process is the asymmetric amination of 1-methoxy-2-propanone. An (S)-selective transaminase transfers an amino group from an amine donor, such as L-alanine or isopropylamine, to the ketone substrate. This results in the formation of the desired (S)-1-methoxy-2-propylamine and a ketone byproduct (pyruvate from L-alanine or acetone from isopropylamine).

Caption: General reaction scheme for the transaminase-catalyzed synthesis of (S)-1-methoxy-2-propylamine.

Data Presentation: Reaction Parameters and Performance

The efficiency of the biocatalytic synthesis is influenced by various factors including the choice of transaminase, amine donor, pH, temperature, and substrate concentrations. The following tables summarize quantitative data from different studies to provide a comparative overview.

Table 1: Performance of Different Transaminases

| Enzyme Source | Amine Donor | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Bacillus sp. Soil768D1 | Isopropylamine | 1433.3 | 73.0 | >99.9 | [7] |

| Vibrio fluvialis JS17 | L-Alanine | 30 | 92.1 | >99 | [6] |

| Transaminase | Isopropylamine | 1000 | 60.0 | >99 | [8] |

| Celgro Optimized | Isopropylamine | ~2000 | 97.0 | >99 | [9] |

Table 2: Optimized Reaction Conditions

| Parameter | Condition Range | Optimal Value | Reference |

| pH | 6.0 - 10.0 | 7.5 - 8.2 | [6][7][10] |

| Temperature (°C) | 10 - 70 | 30 - 50 | [7][8][9] |

| Amine Donor | Isopropylamine, L-Alanine | Isopropylamine | [8] |

| Cofactor (PLP) Conc. (mM) | 0.1 - 1.0 | 0.2 | [8] |

| Reaction Time (h) | 6 - 72 | 8 - 36 | [7][8] |

Experimental Protocols

This section provides a detailed methodology for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The protocol is based on commonly reported conditions and can be adapted based on the specific transaminase and available equipment.

Materials and Reagents

-

(S)-selective transaminase (e.g., from Bacillus sp. or commercially available kit)

-

1-Methoxy-2-propanone (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Deionized water

Equipment

-

Bioreactor or temperature-controlled shaker

-

pH meter and controller

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column for analysis

Protocol

-

Reaction Mixture Preparation:

-

In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

-

Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.

-

Add the amine donor, isopropylamine, to a final concentration of 1.5 M.

-

Add the substrate, 1-methoxy-2-propanone, to a final concentration of 1.0 M.[8]

-

-

Enzyme Addition and Reaction:

-

Add the transaminase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-10% (w/w) of the substrate mass.

-

Maintain the reaction at a constant temperature, for example, 40°C, with gentle agitation.[7]

-

Monitor and maintain the pH of the reaction at 8.0 using a pH controller with the addition of NaOH as needed.

-

-

Reaction Monitoring:

-

Periodically take samples from the reaction mixture to monitor the conversion of 1-methoxy-2-propanone and the formation of (S)-1-methoxy-2-propylamine.

-

Sample analysis can be performed by gas chromatography (GC) after quenching the reaction (e.g., by adding a strong base) and extracting with a suitable organic solvent like ethyl acetate.

-

-

Product Isolation and Purification:

-

Once the desired conversion is reached (e.g., after 24-36 hours), terminate the reaction by centrifuging to remove the enzyme.[7]

-

Adjust the pH of the supernatant to >12 with 50% aqueous sodium hydroxide to deprotonate the amine product.[8]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by distillation.[8]

-

-

Chiral Analysis:

-

Determine the enantiomeric excess (ee) of the final product using a gas chromatograph equipped with a chiral column.

-

Workflow and Visualization

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine.

Conclusion

The biocatalytic synthesis of (S)-1-methoxy-2-propylamine using transaminases presents a robust and highly selective method for producing this valuable chiral intermediate. By optimizing reaction parameters such as enzyme choice, amine donor, pH, and temperature, high conversions and excellent enantiomeric excess can be achieved. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical and agrochemical industries to develop and implement this green and efficient synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 5. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis routes for producing chiral 1-methoxy-2-propylamine

An overview of the primary chemical synthesis routes for producing chiral 1-methoxy-2-propylamine, a crucial building block in the development of pharmaceuticals and agrochemicals, is detailed below.[1][2] This document provides researchers, scientists, and drug development professionals with a comparative analysis of biocatalytic and chemical synthesis methods, complete with detailed protocols and quantitative data.

Introduction to Chiral 1-Methoxy-2-propylamine

(S)-(+)-1-Methoxy-2-propylamine, also known as (S)-2-amino-1-methoxypropane, is a chiral primary amine of significant value in organic synthesis.[1] Its stereochemistry is critical, as different enantiomers can exhibit vastly different biological activities. This amine is a key intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals, such as the S-enantiomers of chloroacetamide herbicides like (S)-metolachlor and dimethenamid-P.[1][2][3] The demand for enantiomerically pure forms has driven the development of several stereoselective synthetic strategies.

Overview of Synthesis Routes

The production of enantiomerically pure 1-methoxy-2-propylamine can be broadly categorized into two main approaches: direct asymmetric synthesis and the resolution of racemic mixtures. Biocatalytic methods have gained prominence due to their high stereoselectivity and environmentally favorable conditions.[1][4]

Key Synthesis Strategies:

-

Biocatalytic Synthesis via Transamination: This highly efficient and stereoselective route involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using transaminase enzymes.[4][5]

-

Asymmetric Hydrogenation: This chemical approach utilizes a chiral catalyst, such as an (R)-BINAP-Ru complex, to hydrogenate a precursor like methoxyacetone oxime to the desired (S)-amine with high enantiomeric excess.[6]

-

Resolution of Racemic Mixtures: This classic technique involves synthesizing a racemic mixture of 1-methoxy-2-propylamine, typically through reductive amination of 1-methoxy-2-propanone, followed by separation of the enantiomers.[1] A common resolution method is diastereomeric crystallization, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.[7][8]

Data Presentation: Comparison of Synthesis Routes

The following tables summarize quantitative data for the different synthesis routes, allowing for easy comparison of their efficacy.

Table 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine

| Enzyme System | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Transaminase | 1-Methoxy-2-propanone | Isopropylamine | 97 | >99 | [3] |

| (S)-transaminase | Methoxyacetone | 2-Aminopropane | ~60 | >99 | [9] |

| MsmeAmDH | Methoxyacetone | Ammonia | 88.3 | 98.6 | [10] |

| MicroAmDH | Methoxyacetone | Ammonia | 78.4 | N/A |[10] |

Table 2: Chemical Synthesis of (S)-1-Methoxy-2-propylamine

| Method | Catalyst/Reagent | Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | 30–50 | 50–70 | 85 | 94 | [6] |

| Asymmetric Hydrogenation | (S)-Phanephos-Rh | 30–50 | 50–70 | 78 | 88 |[6] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol 1: Biocatalytic Synthesis via Transaminase-Catalyzed Asymmetric Amination

This protocol describes the synthesis of (S)-1-methoxy-2-propylamine from 1-methoxy-2-propanone using a transaminase enzyme.[4][9]

Materials:

-

1-Methoxy-2-propanone (substrate)

-

Transaminase enzyme (e.g., from Bacillus cells containing an (S)-transaminase)[9]

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Sodium phosphate buffer (e.g., 5 mM, pH 7.5)[9]

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Hydrochloric acid (for reaction termination)[9]

Procedure:

-

Enzyme Solution Preparation: Prepare an enzyme solution by suspending the transaminase-containing cells in a sodium phosphate buffer containing pyridoxal 5'-phosphate.[9]

-

Reaction Setup: In a temperature-controlled reactor, combine the substrate (e.g., 1.0 M 1-methoxy-2-propanone) and the amine donor (e.g., 1.5 M 2-aminopropane).[9]

-

Initiation: Add the enzyme solution to the reaction mixture.

-

Incubation: Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH (e.g., 7.5) with gentle agitation for a specified period (e.g., 8-48 hours).[4][9]

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

-

Termination: Once the desired conversion is achieved, terminate the reaction by adding concentrated hydrochloric acid.[9]

-

Workup and Isolation:

-

Remove unreacted substrate and by-products (e.g., acetone) via distillation.[9]

-

Extract the product, (S)-1-methoxy-2-propylamine, from the aqueous reaction mixture using an organic solvent.[4]

-

Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure.[4]

-

-

Purification: Purify the crude product by distillation to obtain enantiomerically pure (S)-1-methoxy-2-propylamine.[4]

Biocatalytic synthesis of (S)-1-methoxy-2-propylamine.

Protocol 2: Asymmetric Hydrogenation of Methoxyacetone Oxime

This protocol outlines the chemical synthesis of (S)-1-methoxy-2-propylamine via asymmetric hydrogenation using a chiral catalyst.[6]

Materials:

-

Methoxyacetone oxime

-

Chiral Ruthenium catalyst (e.g., (R)-BINAP-RuCl₂)[6]

-

Hydrogen gas (H₂)

-

Solvent (e.g., Toluene or Isopropanol)[6]

-

High-pressure reactor

Procedure:

-

Reactor Setup: Charge a high-pressure reactor with methoxyacetone oxime, the chiral catalyst, and the solvent.

-

Reaction:

-

Monitoring: Monitor the reaction progress by GC or HPLC.

-

Completion: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Workup and Isolation:

-